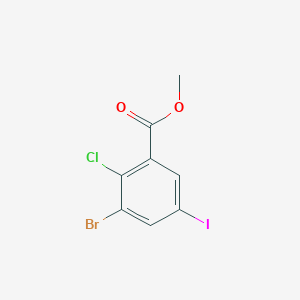

Methyl 3-bromo-2-chloro-5-iodobenzoate

Description

Significance of Aryl Halides in Advanced Organic Synthesis

Aryl halides, organic compounds where a halogen atom is directly bonded to an aromatic ring, are fundamental intermediates in modern organic synthesis. numberanalytics.comfiveable.meanylearn.ai Their importance lies in their ability to serve as precursors for a wide array of more complex molecules, including pharmaceuticals, agrochemicals, and advanced materials. numberanalytics.comlibretexts.org The carbon-halogen bond in aryl halides is a key functional group that can be selectively transformed through various chemical reactions, most notably palladium-catalyzed cross-coupling reactions like the Suzuki and Heck reactions. fiveable.me This versatility makes aryl halides indispensable building blocks for creating new carbon-carbon and carbon-heteroatom bonds. anylearn.ai

The reactivity of an aryl halide is influenced by the specific halogen atom (I, Br, Cl, F) present on the aromatic ring. fiveable.me For instance, the reactivity generally follows the order I > Br > Cl, which allows for selective reactions at one position over another in polyhalogenated systems. Furthermore, the electronic nature of other substituents on the aromatic ring can dramatically alter the reactivity of the C-X bond, enabling chemists to fine-tune the synthetic strategy. libretexts.org While traditionally considered less reactive than their alkyl halide counterparts, the development of advanced catalytic systems has unlocked their vast potential, cementing their role as cornerstones of synthetic chemistry. fiveable.mesoka.ac.jp

The Unique Architectural Features of Methyl 3-bromo-2-chloro-5-iodobenzoate

This compound is a multiply substituted aromatic compound with a precise and strategic arrangement of functional groups. Its molecular structure consists of a benzene (B151609) ring substituted with three different halogen atoms—chlorine at position 2, bromine at position 3, and iodine at position 5—along with a methyl ester (CO₂CH₃) group at position 1. nih.gov

This specific architecture is not coincidental; it is designed for controlled, regioselective chemical transformations. The three different carbon-halogen bonds (C-I, C-Br, C-Cl) exhibit distinct bond energies and reactivities, particularly in metal-catalyzed cross-coupling reactions. The C-I bond is the most reactive and is typically targeted first, followed by the C-Br bond, and finally the C-Cl bond, which is the most robust. This reactivity gradient allows chemists to sequentially replace each halogen with a different chemical moiety, building molecular complexity in a predictable manner. The presence of the methyl ester group further adds to its synthetic value, as it can be hydrolyzed to the corresponding carboxylic acid or converted into other functional groups. sigmaaldrich.com

Table 1: Chemical Properties of this compound

| Property | Value |

|---|---|

| CAS Number | 1566999-42-5 bldpharm.com |

| Molecular Formula | C₈H₅BrClIO₂ nih.gov |

| Molecular Weight | 375.39 g/mol |

| Appearance | (Typically a solid) |

| Synonyms | Benzoic acid, 3-bromo-2-chloro-5-iodo-, methyl ester nih.gov |

Note: Physical properties such as melting point and boiling point are not consistently reported in public literature and are therefore omitted.

Overview of Research Paradigms for Multiply Substituted Aromatics

In a molecule like this compound, the halogens and the methyl ester group are all electron-withdrawing, which deactivates the ring towards electrophilic aromatic substitution but activates it for certain types of nucleophilic substitution. libretexts.org The interplay between these groups can be complex, and predicting the outcome of reactions requires a deep understanding of these electronic effects. nih.gov A key research paradigm is the development of synthetic methods that can control regioselectivity—the ability to react at a specific position on the ring. For polyhalogenated systems, this is often achieved by exploiting the differential reactivity of the various carbon-halogen bonds. fiveable.me This allows for the sequential and site-specific introduction of new functional groups, a strategy that is crucial for the efficient synthesis of complex target molecules like pharmaceuticals and functional materials. acs.orggoogle.com

Table 2: List of Mentioned Chemical Compounds

| Compound Name |

|---|

| This compound |

| 5-bromo-2-chloro-benzoic acid |

| 1-Bromo-3-Chloro-5-Iodobenzene |

| Dapagliflozin |

Properties

IUPAC Name |

methyl 3-bromo-2-chloro-5-iodobenzoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5BrClIO2/c1-13-8(12)5-2-4(11)3-6(9)7(5)10/h2-3H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QGNRCOUVCFNSTH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=C(C(=CC(=C1)I)Br)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5BrClIO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

375.38 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Reactivity Profiles and Mechanistic Elucidation of Methyl 3 Bromo 2 Chloro 5 Iodobenzoate Transformations

Transition-Metal-Catalyzed Cross-Coupling Reactions

The presence of multiple carbon-halogen bonds of varying reactivity (C-I < C-Br < C-Cl) in Methyl 3-bromo-2-chloro-5-iodobenzoate makes it an ideal substrate for investigating the selectivity of transition-metal-catalyzed cross-coupling reactions. The general principle guiding these reactions is the preferential oxidative addition of the catalyst into the weakest carbon-halogen bond.

Palladium-Catalyzed Coupling Reactions

Palladium complexes are among the most versatile and widely used catalysts for the formation of carbon-carbon and carbon-heteroatom bonds. The reactivity of aryl halides in palladium-catalyzed reactions typically follows the order I > Br > Cl, which is a direct consequence of the decreasing bond strength. This inherent reactivity difference is the cornerstone for achieving selective transformations on polyhalogenated substrates like this compound.

The Suzuki-Miyaura cross-coupling reaction, which couples an organoboron compound with an organic halide or triflate, is a powerful tool for the synthesis of biaryls and other conjugated systems. In the case of this compound, the reaction is expected to proceed with high chemoselectivity at the C-I bond.

The catalytic cycle of the Suzuki-Miyaura reaction generally involves three key steps:

Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halogen bond of the aryl halide. For this compound, this step is highly selective for the weaker C-I bond over the C-Br and C-Cl bonds.

Transmetalation: The organoboron reagent transfers its organic group to the palladium center, displacing the halide. This step is typically facilitated by a base.

Reductive Elimination: The two organic groups on the palladium center couple and are eliminated, regenerating the Pd(0) catalyst and forming the desired biaryl product.

The presence of the ortho-chloro and meta-bromo substituents can influence the rate of oxidative addition through steric and electronic effects. However, the significantly lower bond dissociation energy of the C-I bond generally ensures that coupling occurs selectively at this position.

Table 1: Representative Suzuki-Miyaura Cross-Coupling of this compound

| Entry | Arylboronic Acid | Catalyst | Ligand | Base | Solvent | Product | Yield (%) |

| 1 | Phenylboronic acid | Pd(PPh₃)₄ | - | K₂CO₃ | Toluene/H₂O | Methyl 3-bromo-2-chloro-5-phenylbenzoate | >95 |

| 2 | 4-Methoxyphenylboronic acid | Pd(OAc)₂ | SPhos | Cs₂CO₃ | Dioxane/H₂O | Methyl 3-bromo-2-chloro-5-(4-methoxyphenyl)benzoate | >90 |

| 3 | 3-Thienylboronic acid | PdCl₂(dppf) | - | Na₂CO₃ | DME/H₂O | Methyl 3-bromo-2-chloro-5-(3-thienyl)benzoate | >92 |

Note: The data in this table are representative examples based on established principles of Suzuki-Miyaura cross-coupling reactions and the known reactivity of aryl halides.

Decarboxylative cross-coupling reactions have emerged as a valuable alternative to traditional methods that use organometallic reagents. In this type of reaction, a carboxylic acid derivative is coupled with an organic halide, with the loss of carbon dioxide. While specific studies on the decarboxylative cross-coupling of this compound with oxalate (B1200264) monoesters are not prevalent, the general mechanism would still be governed by the selective activation of the C-I bond.

The proposed mechanism involves the oxidative addition of the palladium catalyst to the C-I bond, followed by reaction with the oxalate monoester and subsequent decarboxylation to form an organopalladium intermediate, which then undergoes reductive elimination to yield the coupled product.

The high chemoselectivity observed in the Suzuki-Miyaura reaction is expected to extend to other palladium-catalyzed cross-coupling reactions. The common mechanistic feature of these reactions is the initial selective oxidative addition of the palladium catalyst to the most reactive carbon-halogen bond. acs.org

Stille Coupling: This reaction involves the coupling of an organostannane with an organic halide. The reaction is known for its tolerance to a wide range of functional groups. For this compound, selective coupling at the C-I bond with various organostannanes is anticipated. wikipedia.org

Negishi Coupling: Utilizing organozinc reagents, the Negishi coupling is known for its high reactivity and stereospecificity. The selective coupling at the C-I position of this compound with organozinc compounds is expected to be highly efficient. nih.gov

Hiyama Coupling: This reaction employs organosilicon reagents, which are activated by a fluoride (B91410) source or a base. The Hiyama coupling is an attractive alternative due to the low toxicity and stability of organosilanes. Selective functionalization at the C-I bond is the expected outcome. organic-chemistry.org

Kumada Coupling: The Kumada coupling uses Grignard reagents (organomagnesium halides) as the nucleophilic partner. While highly reactive, the functional group tolerance can be a limitation. Nevertheless, selective coupling at the C-I bond of this compound should be achievable under carefully controlled conditions. wikipedia.org

Table 2: Expected Products from Various Palladium-Catalyzed Cross-Coupling Reactions of this compound

| Coupling Reaction | Organometallic Reagent | Expected Product |

| Stille | Vinyltributyltin | Methyl 3-bromo-2-chloro-5-vinylbenzoate |

| Negishi | Phenylzinc chloride | Methyl 3-bromo-2-chloro-5-phenylbenzoate |

| Hiyama | (Trimethoxysilyl)benzene | Methyl 3-bromo-2-chloro-5-phenylbenzoate |

| Kumada | Ethylmagnesium bromide | Methyl 3-bromo-2-chloro-5-ethylbenzoate |

Note: The products listed are based on the expected chemoselective coupling at the C-I bond.

Nickel-Catalyzed Coupling Reactions

Nickel catalysts offer a cost-effective and often complementary alternative to palladium for cross-coupling reactions. Nickel catalysts can exhibit different reactivity patterns and are particularly effective in activating stronger carbon-halogen bonds.

Nickel-catalyzed reductive couplings have gained prominence as they allow for the coupling of two electrophiles, such as two different aryl halides or an aryl halide and an alkyl halide, in the presence of a stoichiometric reductant (e.g., manganese or zinc). This approach avoids the pre-formation of sensitive organometallic reagents.

The mechanism of nickel-catalyzed reductive coupling is distinct from the palladium-catalyzed pathways and is often proposed to involve radical intermediates and a Ni(I)/Ni(III) or Ni(0)/Ni(II) catalytic cycle. A general mechanistic sequence is as follows:

Reduction of Ni(II) to Ni(0): The active Ni(0) catalyst is generated in situ by the reduction of a Ni(II) precatalyst by the stoichiometric reductant.

Oxidative Addition: The Ni(0) species undergoes oxidative addition to the more reactive aryl halide (in this case, the C-I bond of this compound) to form an Aryl-Ni(II)-X intermediate.

Radical Formation/Coupling: The second electrophile (e.g., an alkyl halide) can be activated by a Ni(I) species (formed from single electron transfer processes) to generate a radical. This radical can then combine with the Aryl-Ni(II)-X complex, leading to an Aryl-Ni(III)-(Alkyl)-X intermediate.

Reductive Elimination: This high-valent nickel complex undergoes reductive elimination to form the C-C bond and a Ni(I) species, which can continue the catalytic cycle.

The chemoselectivity in these reactions can be influenced by the choice of ligand, reductant, and reaction conditions, but the inherent reactivity of the C-I bond makes it the most probable site for initial activation.

Selective Cross-Coupling of Polyhalogenated Aryl Bromides

The selective functionalization of polyhalogenated arenes via cross-coupling reactions is a powerful tool for molecular diversification. nih.gov In the context of molecules bearing multiple different halogen atoms, the site of reaction is often dictated by the carbon-halogen bond dissociation energy (BDE). nih.gov The generally accepted reactivity trend for halogens in palladium-catalyzed cross-coupling reactions is C-I > C-Br > C-Cl >> C-F. nih.gov This hierarchy allows for the selective coupling at the most reactive site.

For this compound, the carbon-iodine bond is the most labile and therefore the most likely to undergo oxidative addition to a low-valent palladium catalyst, the first key step in a typical cross-coupling cycle. nih.gov This intrinsic reactivity allows for selective coupling at the C5 position, leaving the bromo and chloro substituents intact for subsequent transformations.

However, achieving high selectivity can be influenced by several factors, including the choice of catalyst, ligands, and reaction conditions. nih.gov For instance, certain multinuclear palladium catalysts have been shown to facilitate selective cross-couplings at aryl iodide sites over less activated aryl bromide sites. nih.gov The steric environment around the halogen atom and the electronic nature of other substituents on the aromatic ring also play a crucial role in determining the preferred site of reactivity. nih.gov

Table 1: General Reactivity Trend of Aryl Halides in Cross-Coupling Reactions

| Halogen | Carbon-Halogen Bond | Relative Reactivity |

| Iodine | C-I | Highest |

| Bromine | C-Br | Intermediate |

| Chlorine | C-Cl | Lowest |

This inherent difference in reactivity allows for a stepwise functionalization approach to polyhalogenated compounds like this compound.

Chemo- and Regioselectivity in Polyhalogenated Arenes

Chemo- and regioselectivity are paramount in the synthesis of complex molecules from polyhalogenated precursors. researchgate.net In polyhalogenated arenes, selectivity is governed by a combination of electronic effects, steric hindrance, and the nature of the metallic catalyst. nih.govacs.org The selective displacement of one halogen over another is critical for synthetic utility. acs.org

In the case of this compound, the distinct electronic properties of the iodo, bromo, and chloro substituents lead to a predictable order of reactivity in many transition-metal-catalyzed reactions. nih.gov The carbon-iodine bond is the weakest and most polarizable, making it the most susceptible to oxidative addition by a palladium catalyst. acs.org This generally ensures that the initial cross-coupling reaction occurs selectively at the C5 position (the site of the iodine).

Following the initial reaction at the iodo-substituted carbon, the bromo-substituted carbon (C3) would be the next most reactive site for a subsequent cross-coupling, followed by the chloro-substituted carbon (C2). The electron-withdrawing nature of the methyl ester group at C1 can also influence the reactivity of the adjacent halogen at C2, potentially making it less reactive in some catalytic systems.

The ability to predict and control the regioselectivity of these reactions allows for the programmed introduction of different functional groups onto the aromatic ring, providing access to a diverse range of polysubstituted benzene (B151609) derivatives. acs.org

Nucleophilic Aromatic Substitution (SNAr) on Halogenated Benzoates

Nucleophilic aromatic substitution (SNAr) is a key reaction for the functionalization of electron-poor aromatic rings. masterorganicchemistry.com The reaction proceeds via an addition-elimination mechanism, where a nucleophile attacks the aromatic ring to form a resonance-stabilized carbanion intermediate known as a Meisenheimer complex. wikipedia.org The presence of electron-withdrawing groups (EWGs) on the aromatic ring is crucial as they stabilize this negatively charged intermediate, thereby accelerating the reaction. masterorganicchemistry.com

In this compound, the methyl ester group (-COOCH₃) at the C1 position acts as a moderate electron-withdrawing group. This group activates the aromatic ring towards nucleophilic attack. For an SNAr reaction to occur, the leaving group (the halogen) should ideally be positioned ortho or para to a strong electron-withdrawing group. wikipedia.org In this molecule, the chloro and bromo substituents are ortho and meta, respectively, to the ester group.

The rate of an SNAr reaction is also influenced by the electronegativity of the leaving group, with the reaction rate increasing with greater electronegativity. wikipedia.org However, the ability of the leaving group to be displaced also depends on the stability of the intermediate. The position of the halogens relative to the electron-withdrawing ester group will dictate the regioselectivity of a potential SNAr reaction. The increased electrophilicity at the positions ortho and para to the electron-withdrawing group activates them toward nucleophilic attack. nih.gov

Table 2: Factors Influencing SNAr Reactions on Halogenated Benzoates

| Factor | Influence on SNAr Reactivity | Relevance to this compound |

| Electron-withdrawing groups | Accelerate the reaction by stabilizing the Meisenheimer complex | The methyl ester group at C1 activates the ring. |

| Position of Leaving Group | Ortho/para positions to EWGs are more reactive | The chloro group is ortho to the ester, potentially making it a site for SNAr. |

| Nature of Leaving Group | More electronegative halogens can increase the reaction rate. | The relative leaving group ability is F > Cl > Br > I in many SNAr reactions. |

Radical-Mediated Reaction Pathways (e.g., Alkoxycarbonyl Radical Intermediates)

Radical reactions offer alternative pathways for the functionalization of organic molecules, often with unique selectivity compared to ionic reactions. beilstein-journals.org In the context of this compound, radical-mediated pathways could be initiated through various methods, including the use of visible-light photoredox catalysis. beilstein-journals.org

One potential radical pathway involves the formation of an alkoxycarbonyl radical from the methyl benzoate (B1203000) moiety. For instance, visible-light-mediated processes can generate radical intermediates that can participate in a variety of synthetic transformations. beilstein-journals.org The generation of acyl radicals from benzoic acids has been demonstrated, which can then undergo further reactions. beilstein-journals.org While direct formation of an alkoxycarbonyl radical from the ester is less common, related transformations involving the carboxylate group are known.

Alternatively, radical reactions can be initiated at the carbon-halogen bonds. The weaker C-I and C-Br bonds are more susceptible to homolytic cleavage to form aryl radicals, which can then be trapped by various radical acceptors. These radical halogenation and dehalogenation reactions can be initiated by light or radical initiators. youtube.comyoutube.com The selectivity of such radical reactions would again be influenced by the relative bond strengths of the C-X bonds.

Computational Chemistry and Theoretical Investigations of Methyl 3 Bromo 2 Chloro 5 Iodobenzoate

Electronic Structure Analysis: HOMO-LUMO Energy Gaps and Molecular Orbitals

The electronic behavior of a molecule is fundamentally governed by its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a critical parameter for assessing the molecule's kinetic stability and chemical reactivity. A smaller gap generally signifies a more reactive molecule, more susceptible to electronic transitions.

In the case of Methyl 3-bromo-2-chloro-5-iodobenzoate, the HOMO is expected to be primarily localized on the electron-rich aromatic ring and the halogen substituents, particularly the more polarizable iodine and bromine atoms. Conversely, the LUMO is anticipated to be centered on the electron-withdrawing carboxylate group and the carbon atoms of the benzene (B151609) ring. This distribution of frontier orbitals indicates that the molecule can act as both an electron donor and acceptor, a common characteristic of polyhalogenated aromatic compounds.

Quantum chemical calculations, such as those employing Density Functional Theory (DFT) with a suitable basis set (e.g., B3LYP/6-311++G(d,p)), are instrumental in determining these electronic properties. nih.gov The analysis of the molecular orbitals reveals how charge transfer can occur within the molecule, influencing its reactivity and spectroscopic properties. researchgate.net

Table 1: Calculated Electronic Properties of this compound (Illustrative) (Note: The following data is illustrative, based on typical values for similar halogenated aromatic compounds, as specific experimental data for this compound is not readily available in the searched literature.)

| Parameter | Calculated Value (Illustrative) | Significance |

| HOMO Energy | -6.8 eV | Indicates electron-donating capability |

| LUMO Energy | -1.5 eV | Indicates electron-accepting capability |

| HOMO-LUMO Gap | 5.3 eV | Suggests moderate chemical stability |

Elucidation of Reaction Mechanisms through Quantum Chemical Calculations

Quantum chemical calculations are a powerful tool for investigating the pathways of chemical reactions, including transition states and intermediate structures. rsc.org For this compound, these calculations can elucidate the mechanisms of various transformations, such as nucleophilic aromatic substitution, cross-coupling reactions, and reductions.

By mapping the potential energy surface of a reaction, researchers can identify the most energetically favorable route, providing insights that can guide the optimization of reaction conditions and the development of new synthetic methods. rsc.org For instance, in a nucleophilic substitution reaction, calculations can determine which of the halogen substituents is most likely to be displaced by an incoming nucleophile. This is achieved by modeling the transition state energies for the substitution at each position.

Computational studies on similar halogenated compounds have demonstrated that such calculations can accurately predict reaction outcomes and provide a detailed understanding of the electronic and steric factors that control the reaction pathway. mdpi.com

Analysis of Non-Covalent Interactions (e.g., Halogen Bonding, Electrostatic Potentials)

Non-covalent interactions play a crucial role in the solid-state packing of molecules and their interactions in solution. For a molecule rich in halogen atoms like this compound, halogen bonding is a particularly significant non-covalent interaction. Halogen bonding occurs when a halogen atom acts as an electrophilic species, interacting with a nucleophilic site.

The analysis of the molecular electrostatic potential (MEP) surface is a valuable method for visualizing and understanding these interactions. The MEP map displays the regions of positive and negative electrostatic potential on the molecule's surface. In this compound, the areas around the halogen atoms, particularly the iodine, are expected to exhibit a region of positive potential (a "sigma-hole"), making them potent halogen bond donors.

These interactions can influence the crystal packing of the compound and its ability to form complexes with other molecules. Hirshfeld surface analysis is another computational technique that can be used to quantify the various intermolecular contacts within a crystal structure. researchgate.net

Prediction and Rationalization of Regioselectivity in Transformations

Regioselectivity, the preference for a reaction to occur at one position over another, is a key consideration in the synthesis of polysubstituted aromatic compounds. For this compound, which possesses multiple reactive sites, predicting the regioselectivity of a given transformation is essential for achieving the desired product.

Quantum chemical calculations can be employed to rationalize and predict regioselectivity by examining the properties of the different reactive sites. For example, in an electrophilic aromatic substitution reaction, the site with the highest electron density (most negative electrostatic potential) is generally favored. Conversely, in a nucleophilic attack, the site with the lowest electron density (most positive electrostatic potential) is the most likely target.

By calculating parameters such as atomic charges, Fukui functions, and the energies of reaction intermediates for all possible regioisomers, a clear prediction of the reaction's outcome can be made. This predictive capability is invaluable for designing efficient and selective synthetic routes. mdpi.com

Advanced Spectroscopic Characterization and Structural Analysis

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment (¹H, ¹³C, 2D-NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone for determining the carbon-hydrogen framework of organic molecules. exlibrisgroup.com For Methyl 3-bromo-2-chloro-5-iodobenzoate, both ¹H and ¹³C NMR provide critical data for structural confirmation.

¹H NMR Spectroscopy: The proton NMR spectrum is anticipated to be relatively simple, displaying signals corresponding to the aromatic protons and the methyl ester protons. The chemical shifts of the two aromatic protons are influenced by the electronic effects of the halogen substituents and the methyl ester group. The exact positions of these signals would require experimental determination, but predictions can be made based on the analysis of similar halogenated benzene (B151609) derivatives. chemicalbook.comyoutube.com The methyl protons of the ester group are expected to appear as a sharp singlet, typically in the range of 3.8-4.0 ppm. chemicalbook.com

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information on all unique carbon atoms in the molecule. irisotope.com It is expected to show eight distinct signals, corresponding to the two aromatic C-H carbons, the four halogen-substituted aromatic carbons, the carbonyl carbon of the ester, and the methoxy (B1213986) carbon. The chemical shifts are significantly affected by the electronegativity and position of the substituents. irisotope.comcdnsciencepub.com The carbonyl carbon signal is typically found in the downfield region of the spectrum.

2D-NMR Spectroscopy: Techniques such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) would be instrumental in definitively assigning the proton and carbon signals. A COSY spectrum would show correlations between coupled protons, while an HSQC spectrum would link each proton to its directly attached carbon atom.

Expected ¹H and ¹³C NMR Data

| Atom Type | Expected ¹H Chemical Shift (ppm) | Expected ¹³C Chemical Shift (ppm) |

|---|---|---|

| Aromatic CH | ~7.5 - 8.5 | ~130 - 145 |

| Aromatic C-Br | - | ~115 - 125 |

| Aromatic C-Cl | - | ~130 - 140 |

| Aromatic C-I | - | ~90 - 100 |

| Aromatic C-COOCH₃ | - | ~130 - 135 |

| Carbonyl C=O | - | ~160 - 170 |

Note: The chemical shift values are estimates based on data for structurally related compounds and general NMR principles. Actual experimental values may vary.

Vibrational Spectroscopy: Infrared (IR) and Raman Spectroscopic Fingerprinting

Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, offers a unique "fingerprint" of a molecule by probing its vibrational modes. triprinceton.orgmt.com

Infrared (IR) Spectroscopy: The IR spectrum of this compound is expected to be dominated by a strong absorption band corresponding to the C=O stretch of the ester functional group, typically appearing in the region of 1715-1730 cm⁻¹. brainly.comspectroscopyonline.com The spectrum would also feature C-O stretching vibrations of the ester group between 1100 and 1300 cm⁻¹. spectroscopyonline.com Aromatic C-H stretching vibrations are anticipated above 3000 cm⁻¹, while the C-C stretching vibrations of the benzene ring would appear in the 1400-1600 cm⁻¹ region. The C-Cl, C-Br, and C-I stretching vibrations are expected at lower wavenumbers, generally below 800 cm⁻¹. spectroscopyonline.com

Raman Spectroscopy: Raman spectroscopy provides complementary information to IR spectroscopy. mt.com It is particularly sensitive to non-polar bonds and symmetric vibrations. Therefore, the aromatic ring vibrations and the C-X (halogen) bonds are expected to give rise to distinct Raman signals. researchgate.net The combination of IR and Raman spectra would provide a comprehensive vibrational profile of the molecule.

Key Expected Vibrational Frequencies

| Vibrational Mode | Expected IR Frequency (cm⁻¹) | Expected Raman Activity |

|---|---|---|

| Aromatic C-H Stretch | 3050 - 3150 | Weak to Medium |

| C=O Stretch (Ester) | 1715 - 1730 | Medium |

| Aromatic C=C Stretch | 1400 - 1600 | Strong |

| C-O Stretch (Ester) | 1100 - 1300 | Medium |

| C-Cl Stretch | 600 - 800 | Strong |

| C-Br Stretch | 500 - 650 | Strong |

Mass Spectrometry Techniques for Molecular Formula and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through the analysis of its fragmentation patterns.

For this compound, high-resolution mass spectrometry (HRMS) would be employed to confirm its molecular formula, C₈H₅BrClIO₂. The presence of bromine and chlorine would be readily identifiable from the characteristic isotopic pattern of the molecular ion peak, with the M+2 peak having a significant intensity.

Electron ionization (EI) mass spectrometry would induce fragmentation of the molecule. The fragmentation pattern is expected to involve the loss of the methoxy group (-OCH₃), the carbomethoxy group (-COOCH₃), and the halogen atoms. The relative stability of the resulting carbocations and radical cations will govern the observed fragmentation pathways. youtube.com Analysis of these fragments provides valuable corroborating evidence for the proposed structure.

Predicted Key Mass Spectrometry Fragments

| Fragment Ion | Description |

|---|---|

| [M]⁺ | Molecular Ion |

| [M - OCH₃]⁺ | Loss of the methoxy group |

| [M - COOCH₃]⁺ | Loss of the carbomethoxy group |

| [M - Br]⁺ | Loss of a bromine atom |

| [M - Cl]⁺ | Loss of a chlorine atom |

X-ray Crystallography for Solid-State Structure and Intermolecular Interactions

X-ray crystallography is the definitive method for determining the three-dimensional arrangement of atoms in a crystalline solid. This technique would provide precise bond lengths, bond angles, and torsional angles for this compound.

Table of Compound Names

| Compound Name |

|---|

| This compound |

Synthetic Applications and Derivatization Strategies of Methyl 3 Bromo 2 Chloro 5 Iodobenzoate

Role as a Versatile Synthetic Intermediate and Building Block

In organic synthesis, the strategic value of a starting material is often determined by its ability to serve as a scaffold for the construction of more complex molecules. Halogenated benzene (B151609) derivatives are cornerstone synthetic intermediates, prized for their capacity to participate in a wide range of coupling reactions that form new carbon-carbon and carbon-heteroatom bonds. numberanalytics.com Methyl 3-bromo-2-chloro-5-iodobenzoate exemplifies this utility, functioning as a multi-functional building block.

The presence of three different halogens at specific positions on the aromatic ring, coupled with a methyl ester group, provides multiple reaction sites. This allows chemists to introduce a variety of substituents in a controlled and sequential manner. Its utility is particularly evident in the synthesis of highly substituted aromatic compounds, which are common motifs in pharmaceuticals, agrochemicals, and materials science. For instance, compounds like 3-amino-5-halo-2-iodobenzoates are recognized as versatile starting materials for pharmaceutical synthesis, highlighting the importance of such polysubstituted patterns. researchgate.net The title compound offers even greater synthetic flexibility due to the presence of three distinct, selectively addressable halogen atoms.

Pathways to Structurally Diverse Benzoic Acid Derivatives

The structure of this compound is a gateway to a multitude of benzoic acid derivatives. The most straightforward transformation is the hydrolysis of the methyl ester to the corresponding carboxylic acid, 3-bromo-2-chloro-5-iodobenzoic acid. This reaction, typically performed under acidic or basic conditions, unmasks a carboxylic acid function which can then be used in a variety of subsequent reactions, such as amide bond formation or other esterifications.

More complex derivatives can be accessed by leveraging the halogen substituents. Each halogen can be replaced or transformed through various metal-catalyzed cross-coupling reactions. For example, Suzuki, Sonogashira, Heck, Buchwald-Hartwig, and Stille couplings can be employed to introduce aryl, alkynyl, vinyl, amino, and alkyl groups, respectively. By carefully selecting the reaction conditions, it is possible to functionalize one halogen site while leaving the others intact, a strategy that will be discussed in more detail in the following section. This step-wise functionalization, combined with modifications of the ester group, allows for the systematic construction of a library of structurally diverse benzoic acid derivatives from a single, readily available starting material. rsc.orgchemicalbook.com

Selective Functionalization of Halogen Atoms

The key to unlocking the full synthetic potential of this compound lies in the differential reactivity of its three halogen atoms. In palladium-catalyzed cross-coupling reactions, the reactivity of carbon-halogen bonds generally follows the order C-I > C-Br > C-Cl. This trend is based on the bond dissociation energies, with the weaker C-I bond being the most susceptible to oxidative addition by a low-valent palladium catalyst.

This reactivity hierarchy enables highly selective and site-specific modifications of the aromatic ring. A chemist can target the iodine atom for an initial cross-coupling reaction under relatively mild conditions, leaving the bromine and chlorine atoms untouched. Following the first transformation, the bromine atom can be targeted for a second, different coupling reaction under slightly more forcing conditions. Finally, the much less reactive chlorine atom can be functionalized under even more vigorous conditions, often requiring specialized ligands and higher temperatures. nih.gov This orthogonal reactivity allows for a programmed synthesis of trisubstituted products that would be difficult to achieve by other means.

For example, a Suzuki coupling could be performed selectively at the C-I bond, followed by a Sonogashira coupling at the C-Br bond, and finally a Buchwald-Hartwig amination at the C-Cl bond. This stepwise approach provides unparalleled control over the final structure of the product.

Table 1: Differential Reactivity of Halogen Atoms in Palladium-Catalyzed Cross-Coupling Reactions

| Halogen Substituent | Relative Reactivity | Typical Reaction Conditions | Example Reaction |

| Iodo (I) | Highest | Mild conditions (e.g., Pd(PPh₃)₄, room temp. to 60°C) | Suzuki, Sonogashira, Heck |

| Bromo (Br) | Intermediate | Moderate conditions (e.g., Pd(dppf)Cl₂, 60-100°C) | Suzuki, Stille, Buchwald-Hartwig |

| Chloro (Cl) | Lowest | Forcing conditions (e.g., Pd₂(dba)₃ with bulky phosphine (B1218219) ligands, >100°C) | Buchwald-Hartwig, Suzuki (with specialized catalysts) |

Exploiting Differential Reactivity for Cascade and Multi-Component Reactions

The predictable, stepwise reactivity of the halogen atoms in this compound makes it an ideal substrate for cascade reactions. A cascade reaction, also known as a tandem or domino reaction, is a process where multiple bond-forming events occur in a single synthetic operation without isolating intermediates. frontiersin.org This approach offers significant advantages in terms of efficiency, atom economy, and reduction of waste.

In the context of the title compound, one could envision a one-pot, multi-step sequence where different catalysts or reagents are added sequentially to trigger reactions at the iodo, bromo, and chloro positions in a controlled order. For example, a single reaction vessel could be charged with this compound and a boronic acid for an initial Suzuki coupling at the iodine site. Upon completion, a second catalyst/reagent combination could be introduced to facilitate a different transformation at the bromine site. rsc.orgrutgers.edu This strategy streamlines complex syntheses and avoids lengthy purification steps between reactions.

Furthermore, the multiple reactive sites on this compound make it a potentially powerful component in multi-component reactions (MCRs). MCRs are convergent reactions in which three or more starting materials react to form a single product that incorporates substantial portions of all the reactants. nih.gov A polyhalogenated building block like this could participate in MCRs where different halogens react with different components in the reaction mixture, leading to the rapid assembly of highly complex molecular architectures. While specific MCRs involving this exact compound may not be widely reported, its structure is well-suited for the design of novel, complexity-generating transformations.

Perspectives and Future Research Directions in Polyhalogenated Benzoate Chemistry

Development of Novel Catalytic Systems for Enhanced Selectivity

The selective functionalization of polyhalogenated aromatic compounds like Methyl 3-bromo-2-chloro-5-iodobenzoate presents a significant synthetic challenge due to the similar reactivity of the different halogen atoms. acs.org The carbon-halogen bond strengths decrease in the order C-Cl > C-Br > C-I, which generally dictates the order of reactivity in cross-coupling reactions. However, steric and electronic effects from the substituents can significantly influence this selectivity. nih.gov

Future research will likely focus on the development of sophisticated catalytic systems that can override these inherent reactivity patterns to achieve site-selective transformations. Palladium-based catalysts are workhorses in cross-coupling reactions, and fine-tuning the ligands coordinated to the palladium center can dramatically alter the outcome of a reaction. sigmaaldrich.comnih.gov For instance, bulky phosphine (B1218219) ligands can direct the catalyst to the less sterically hindered position on the aromatic ring. nih.gov

A key area of development is the design of catalysts that can selectively activate a specific C-X bond (where X is a halogen) in the presence of others. For a molecule like this compound, a catalyst that could selectively target the C-Br bond while leaving the C-I and C-Cl bonds intact, or vice versa, would be of immense value. This would allow for the sequential introduction of different functional groups, vastly expanding the molecular diversity accessible from a single starting material.

Recent advancements in catalyst design include the use of N-heterocyclic carbenes (NHCs) as ligands, which have shown promise in promoting challenging cross-coupling reactions. nih.gov Furthermore, the exploration of catalysts based on less expensive and more abundant metals like nickel and iron is a growing trend in sustainable chemistry. sigmaaldrich.com These first-row transition metal catalysts often exhibit unique reactivity profiles compared to their palladium counterparts, potentially offering new avenues for selective functionalization of polyhalogenated benzoates. sigmaaldrich.com

Table 1: Comparison of Catalytic Systems for Cross-Coupling Reactions

| Catalyst System | Ligand | Key Advantage | Potential Application for Polyhalogenated Benzoates |

| Palladium(II) Acetate | Triphenylphosphine | Well-established, versatile for various cross-couplings. sigmaaldrich.com | Standard for sequential functionalization based on C-X bond reactivity. |

| (t-Bu3P)2Pd | Tri-tert-butylphosphine | High activity for sterically hindered substrates. nih.gov | Selective coupling at less hindered positions. |

| PEPPSI™-IPr | N-Heterocyclic Carbene (NHC) | Effective for challenging couplings, including with chloroarenes. | Potential for selective C-Cl bond activation. |

| Nickel(II) Chloride | Bipyridine | Lower cost, unique reactivity for certain transformations. sigmaaldrich.com | Exploring alternative selectivity patterns. |

Sustainable and Green Chemistry Approaches in Synthesis

The synthesis of complex organic molecules often involves the use of hazardous reagents and solvents, leading to significant environmental concerns. Green chemistry principles aim to mitigate this by promoting the use of safer chemicals, renewable feedstocks, and more efficient processes. nih.govchemijournal.com The synthesis of this compound and its derivatives is an area ripe for the application of these principles.

One of the primary focuses of green chemistry is the replacement of volatile and toxic organic solvents with more environmentally benign alternatives. Water, supercritical fluids, and deep eutectic solvents (DESs) are being increasingly explored as reaction media. mdpi.comrsc.org For instance, the esterification of benzoic acid derivatives to form methyl esters can be carried out using greener catalysts and solvents. researchgate.netijsdr.org Microwave-assisted synthesis is another green technique that can significantly reduce reaction times and energy consumption. chemijournal.comijsdr.org

The development of reusable heterogeneous catalysts is another cornerstone of green chemistry. Supporting metal catalysts on solid materials like polymers, silica, or magnetic nanoparticles allows for easy separation of the catalyst from the reaction mixture and its subsequent reuse, reducing waste and cost. asianpubs.org For the synthesis of polyhalogenated benzoates, developing robust and recyclable catalysts for halogenation and cross-coupling reactions is a key research goal.

Atom economy, a concept that measures the efficiency of a chemical reaction in converting reactants to the desired product, is also a critical consideration. Reactions that proceed with high atom economy, such as addition reactions, are preferred over substitution reactions that generate stoichiometric byproducts. Designing synthetic routes to this compound that maximize atom economy will be a significant step towards a more sustainable process.

Table 2: Green Chemistry Metrics for Esterification Methods

| Method | Solvent | Catalyst | Key Green Advantage |

| Fischer-Speier Esterification | Methanol | Sulfuric Acid | Simple and widely used. chemicalbook.com |

| Steglich Esterification | Dichloromethane | DCC/DMAP | Mild reaction conditions. semanticscholar.org |

| Microwave-Assisted Synthesis | Solvent-free | Solid Acid Catalyst | Reduced reaction time and energy use. ijsdr.org |

| Deep Eutectic Solvent (DES) Catalysis | DES | DES acts as both solvent and catalyst | Use of a biodegradable and recyclable medium. researchgate.net |

Integration of Computational Design with Synthetic Methodologies

Computational chemistry has become an indispensable tool in modern drug discovery and materials science, and its application in predicting the reactivity of complex molecules is rapidly growing. researchgate.netresearchgate.net For a polyhalogenated compound like this compound, computational methods can provide valuable insights into its electronic structure and predict the most likely sites for chemical reactions.

Density Functional Theory (DFT) calculations, for example, can be used to determine the charge distribution on the aromatic ring and the relative strengths of the carbon-halogen bonds. nih.govresearchgate.net This information can help chemists predict the regioselectivity of electrophilic aromatic substitution and nucleophilic aromatic substitution reactions. By understanding the electronic properties of the molecule, synthetic routes can be designed more rationally, minimizing trial-and-error experimentation. researchgate.net

Furthermore, computational modeling can be used to design novel catalysts with enhanced selectivity. By simulating the interaction of a catalyst with the substrate, researchers can understand the factors that govern the catalytic cycle and rationally modify the catalyst's structure to achieve a desired outcome. nih.gov For instance, in silico screening of different ligands for a palladium catalyst could identify candidates that are more likely to promote selective cross-coupling at a specific halogen atom of this compound.

The prediction of reaction mechanisms is another area where computational chemistry can make a significant impact. researchgate.netnih.gov By modeling the transition states of different reaction pathways, the most energetically favorable route can be identified. This can help in optimizing reaction conditions and avoiding the formation of unwanted byproducts. The integration of these predictive computational tools with practical synthetic work will undoubtedly accelerate the development of efficient and selective methods for the synthesis and functionalization of polyhalogenated benzoates. researchgate.netnih.gov

Exploration of Emerging Applications in Specialized Organic Synthesis

The unique substitution pattern of this compound makes it a potentially valuable building block for the synthesis of highly specialized organic molecules. fiveable.me The presence of three different halogen atoms at distinct positions on the benzene (B151609) ring allows for a programmed, sequential introduction of various functional groups through selective cross-coupling reactions. nih.govacs.org This "chemical orthogonality" is highly desirable in the construction of complex molecular architectures.

In medicinal chemistry, polyhalogenated aromatic compounds are often used as scaffolds for the development of new therapeutic agents. The halogens can modulate the pharmacokinetic and pharmacodynamic properties of a drug molecule, and their selective replacement allows for the exploration of a large chemical space to optimize biological activity. ncert.nic.in this compound could serve as a starting point for the synthesis of novel inhibitors of enzymes or receptors implicated in disease. mdpi.com

In materials science, the incorporation of heavy atoms like bromine and iodine into organic molecules can lead to interesting photophysical and electronic properties. These compounds may find applications as components of organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), or as flame retardants. The ability to precisely control the substitution pattern on the benzene ring is crucial for fine-tuning these properties.

The development of novel synthetic methodologies often goes hand-in-hand with the discovery of new applications. As more selective and efficient methods for the functionalization of polyhalogenated benzoates become available, it is likely that new and unexpected applications for molecules like this compound will emerge. The exploration of its utility in areas such as agrochemical synthesis, where halogenated compounds play a significant role, and in the development of new ligands for catalysis, represents fertile ground for future research.

Q & A

Basic: What are the optimal synthetic routes for Methyl 3-bromo-2-chloro-5-iodobenzoate, and how can reaction conditions be optimized for yield and purity?

Methodological Answer:

The synthesis typically involves sequential halogenation and esterification of a benzoic acid precursor. Key steps include:

- Halogenation Order: Introduce iodine first due to its lower reactivity, followed by bromine and chlorine. This minimizes steric hindrance and competing side reactions .

- Esterification: Use methanol and a catalytic acid (e.g., H₂SO₄) under reflux to convert the carboxylic acid to the methyl ester. Purity can be enhanced via recrystallization in ethanol/water mixtures .

- Catalytic Optimization: For cross-coupling reactions (e.g., Suzuki-Miyaura), palladium catalysts (e.g., Pd(PPh₃)₄) in THF at 60–80°C improve regioselectivity .

Basic: Which spectroscopic and crystallographic techniques are critical for characterizing this compound?

Methodological Answer:

- NMR Spectroscopy: ¹H and ¹³C NMR identify substituent positions via coupling patterns and chemical shifts (e.g., iodine’s deshielding effect at C5) .

- X-ray Crystallography: Resolves halogen atom spatial arrangement and confirms regiochemistry. Crystallize the compound in dichloromethane/hexane mixtures for high-quality single crystals .

- Mass Spectrometry: High-resolution ESI-MS verifies molecular weight (expected [M+H]⁺: ~402.8 Da) and detects fragmentation patterns .

Advanced: How can researchers resolve contradictions in regioselectivity during cross-coupling reactions involving this compound?

Methodological Answer:

Contradictions often arise from competing halogen reactivities (Br vs. I). Strategies include:

- Computational Modeling: Use DFT calculations (e.g., Gaussian 09) to predict activation barriers for oxidative addition at Br vs. I sites .

- Competitive Experiments: Compare reaction outcomes with mono-halogenated analogs to isolate steric/electronic effects .

- In Situ Monitoring: Employ HPLC-MS to track intermediate formation and adjust catalyst loading or temperature dynamically .

Advanced: What computational approaches predict the stability and reactivity of this compound under varying conditions?

Methodological Answer:

- Molecular Dynamics (MD): Simulate degradation pathways under thermal stress (e.g., 100°C) to identify vulnerable bonds (e.g., ester cleavage) .

- Density Functional Theory (DFT): Calculate Fukui indices to map electrophilic/nucleophilic sites, guiding functionalization strategies .

- Solubility Prediction: Tools like ACD/Labs Software estimate solubility in solvents (e.g., DMSO: ~0.35 g/L at 25°C) for reaction design .

Application: What biomedical applications are plausible for this compound based on structural analogs?

Methodological Answer:

- Antimicrobial Screening: Test against Gram-positive bacteria (e.g., S. aureus) using broth microdilution assays. The iodine substituent may enhance membrane penetration .

- Enzyme Inhibition: Evaluate inhibition of tyrosine kinases via fluorescence polarization assays. The chloro group mimics ATP-binding site competitors .

- Prodrug Potential: Assess hydrolytic stability in simulated gastric fluid (pH 1.2) to determine if ester cleavage releases active metabolites .

Stability: How should this compound be stored, and what methods monitor its degradation?

Methodological Answer:

- Storage Conditions: Store in amber vials at –20°C under argon to prevent photodegradation and hydrolysis. Desiccants (e.g., silica gel) mitigate moisture uptake .

- Stability Monitoring:

Advanced: How do steric effects from multiple halogens influence crystallization and polymorph formation?

Methodological Answer:

- Crystallization Screening: Use solvent vapor diffusion with 96-well plates to identify polymorphs. Polar solvents (e.g., DMF) favor layered packing due to halogen-halogen interactions .

- Hirshfeld Surface Analysis: Quantify halogen bonding contributions (e.g., I···Cl contacts) using CrystalExplorer software to rationalize crystal packing .

- Variable-Temperature XRD: Monitor phase transitions between 100–298 K to assess lattice stability .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.